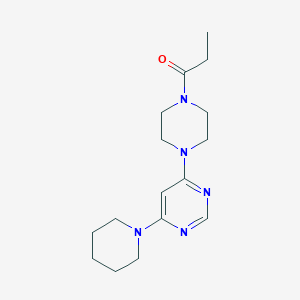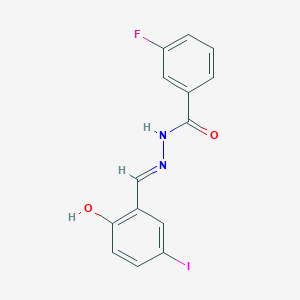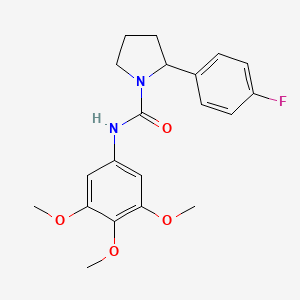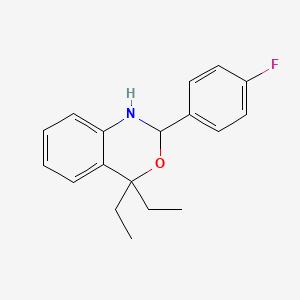![molecular formula C16H15N3O5S B5978472 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B5978472.png)
1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine is a synthetic compound that has been extensively studied for its potential in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for use in a variety of laboratory experiments. In
作用机制
The mechanism of action of 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine involves its ability to bind to the active site of certain enzymes and inhibit their activity. This compound is known to bind to the catalytic domain of protein kinase C and prevent the phosphorylation of its substrates. Similarly, it can also inhibit the activity of phospholipase A2 by binding to its active site and preventing the hydrolysis of phospholipids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine have been extensively studied in vitro and in vivo. This compound has been shown to modulate several biological processes, including cell proliferation, apoptosis, and inflammation. Studies have also shown that it can inhibit the growth of cancer cells and reduce the severity of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine in laboratory experiments include its high potency and selectivity for certain enzymes. This compound can be used to study the underlying mechanisms of several biological processes and provide insights into potential therapeutic targets. However, the limitations of using this compound include its complex synthesis method and the potential for off-target effects.
未来方向
There are several future directions for the research on 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine. One potential direction is to explore its potential in the treatment of cancer and inflammatory diseases. Another direction is to develop more efficient synthesis methods for this compound to increase its yield and purity. Additionally, further studies are needed to elucidate the underlying mechanisms of its activity and potential off-target effects.
Conclusion:
In conclusion, 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine is a synthetic compound that has been extensively studied for its potential in scientific research. This compound has unique chemical properties that make it an ideal candidate for use in a variety of laboratory experiments. The synthesis method of this compound is complex, but its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
合成方法
The synthesis of 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine is a complex process that involves several steps. The first step involves the reaction of benzoyl chloride with imidazole in the presence of a base. This reaction produces benzoylimidazole, which is then reacted with p-nitrobenzenesulfonyl chloride to yield 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine. This synthesis method has been optimized over the years to increase the yield and purity of the compound.
科学研究应用
1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine has been extensively studied for its potential in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2. These enzymes play a critical role in several biological processes, including signal transduction and inflammation. By inhibiting the activity of these enzymes, 1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine has the potential to modulate these processes and provide insights into their underlying mechanisms.
属性
IUPAC Name |
[3-(2-nitrophenyl)sulfonylimidazolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16(13-6-2-1-3-7-13)17-10-11-18(12-17)25(23,24)15-9-5-4-8-14(15)19(21)22/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICXIQJQSGCWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(2-Nitrophenyl)sulfonyl]imidazolidin-1-yl}(phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-7-[(2,5,7-trimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5978389.png)
![2-[(4-fluorophenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5978392.png)
![3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide](/img/structure/B5978401.png)


![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indole-5-carboxamide](/img/structure/B5978422.png)


![N-[2-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5978441.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide](/img/structure/B5978453.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978460.png)
![2-azepan-1-yl-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5978468.png)
![(3-(2,4-difluorobenzyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5978475.png)
